molecular formula C8H14F2N2 B2827238 1-(3,3-Difluorocyclobutyl)piperazine CAS No. 2020056-51-1

1-(3,3-Difluorocyclobutyl)piperazine

Cat. No.: B2827238
CAS No.: 2020056-51-1
M. Wt: 176.211
InChI Key: XSZMGPVGSMJLNN-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)piperazine is a fluorinated piperazine derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions. This structural motif distinguishes it from traditional piperazine derivatives, which typically feature aromatic or aliphatic substituents.

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZMGPVGSMJLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include basic or acidic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, facilitating binding to these targets and modulating their activity. The difluorocyclobutyl group may enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives are classified based on substituents attached to the piperazine core. Key analogues and their substituents include:

Compound Substituent Key Features
1-(3,3-Difluorocyclobutyl)piperazine 3,3-Difluorocyclobutyl Aliphatic, fluorinated, steric bulk
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Aromatic, electron-withdrawing CF₃ group
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Aromatic, electron-withdrawing Cl atom
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Aromatic, electron-donating OCH₃ group
1-Benzylpiperazine (BZP) Benzyl Aromatic, lipophilic

Structural Implications :

  • Steric Hindrance : The cyclobutyl ring introduces steric constraints, which may reduce off-target interactions compared to planar aromatic substituents in TFMPP or mCPP .

Receptor Binding and Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions, particularly with serotonin (5-HT) and dopamine systems:

Compound Receptor Activity Pharmacological Effects
This compound Hypothesized 5-HT modulation (untested) Potential CNS modulation (theoretical)
TFMPP Selective 5-HT1B agonist Psychostimulant, appetite suppression
mCPP 5-HT2C agonist Anxiolytic, anorectic, hallucinogenic
MeOPP 5-HT receptor modulation Hallucinogenic, MDMA-like effects
BZP Dopamine reuptake inhibition Stimulant, "party pill" effects

Key Observations :

  • TFMPP vs. mCPP : The trifluoromethyl group in TFMPP enhances 5-HT1B selectivity, while the chloro group in mCPP shifts activity toward 5-HT2C.
  • Target Compound : The difluorocyclobutyl group’s aliphatic nature may reduce aromatic π-π interactions critical for 5-HT receptor binding, suggesting divergent pharmacological profiles compared to phenyl-substituted analogues.

Stability :

  • The difluorocyclobutyl group may confer resistance to oxidative degradation compared to arylpiperazines, which undergo MnO2-mediated dealkylation at the piperazine moiety .
  • Electron-withdrawing fluorine atoms in the target compound could reduce susceptibility to metabolic oxidation compared to MeOPP’s methoxy group .

Pharmacokinetic and Toxicological Considerations

Property This compound TFMPP/mCPP/MeOPP
Lipophilicity (LogP) Higher (fluorinated cyclobutyl) Moderate (aromatic substituents)
Metabolic Stability Likely high (fluorine-induced stability) Variable (prone to oxidation)
Toxicity Unknown (limited data) Neurotoxicity, hepatotoxicity

Biological Activity

1-(3,3-Difluorocyclobutyl)piperazine is a novel chemical compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C8H13F2N
  • Molecular Weight : 163.19 g/mol
  • CAS Number : 2704188-30-5

Structure

The compound features a piperazine ring substituted with a 3,3-difluorocyclobutyl group, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Its difluorocyclobutyl moiety enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Potential Targets:

  • Neurotransmitter Receptors : It may modulate the activity of certain neurotransmitter receptors, influencing neurological pathways.
  • Ion Channels : The compound has been investigated for its interactions with ion channels, which are crucial for cellular signaling.

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that this compound exhibits significant activity against specific biological targets. For instance, it has shown promise in inhibiting certain ion channels implicated in pain pathways, suggesting potential analgesic properties .
  • Toxicological Assessments : A study evaluating the compound's safety profile found that it exhibited low toxicity levels in various in vitro assays, making it a candidate for further development in therapeutic applications .
  • Pharmacokinetics : Preliminary pharmacokinetic studies have suggested favorable absorption and distribution characteristics in animal models, indicating potential for effective systemic delivery .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameActivity ProfileKey Differences
1-(Cyclobutyl)piperazineModerate receptor affinityLacks fluorine substituents
1-(2-Fluorocyclopropyl)piperazineHigh affinity for serotonin receptorsSmaller ring structure
1-(4-Fluorophenyl)piperazineAntidepressant effectsAromatic substitution instead of cycloaliphatic

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Cyclobutyl Ring : Utilizing fluorinated reagents to introduce the difluoro substituents.
  • Piperazine Formation : Condensing the cyclobutyl derivative with piperazine under basic conditions to yield the final product.

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